molecular formula C18H15FN2O4S B2406182 (Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-16-6

(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2406182
CAS RN: 897734-16-6
M. Wt: 374.39
InChI Key: HFMLYSHCYOXBJV-ZZEZOPTASA-N
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Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The molecule has a methoxy group attached to the benzene ring and a fluoro group attached to the thiazole ring. It also has an imino group linking the benzoyl group to the thiazole ring.

Scientific Research Applications

Chemical Synthesis and Modification

The chemical synthesis of compounds related to (Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, such as (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, is significant in the modification of cephalosporin antibiotics. These modifications are achieved through various chemical synthesis routes, often involving elements like fluoromethoxyimino and thiadiazol, which contribute to the compound's utility in antibiotic development (Kanai et al., 1993).

Antimicrobial Properties

Research has demonstrated the antimicrobial properties of related benzothiazole-imino-benzoic acid ligands and their metal complexes, derived from amino-benzothiazole. These compounds, which share structural similarities with (Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, show significant activity against various bacterial strains causing human epidemic infections (Mishra et al., 2019).

Application in Cancer Research

Compounds structurally related to (Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, specifically isoxazole derivatives, have been explored for their anti-cancer properties. These derivatives have shown cytotoxicity against various cancer cell lines, such as Colo205, U937, MCF7, and A549, indicating their potential application in cancer research (Kumbhare et al., 2014).

Green Chemistry Synthesis

Efforts in green chemistry have led to the synthesis of functionally similar compounds using environmentally friendly methods. An example is the efficient synthesis of 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid, a compound related to (Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, achieved through a three-component tandem reaction in ionic liquid media. This approach highlights the potential for sustainable and eco-friendly synthesis methods in chemical research (Shahvelayati et al., 2017).

Future Directions

The study of benzo[d]thiazole derivatives is an active area of research, particularly in the development of new therapeutic agents . This compound could potentially be studied for its biological activity.

properties

IUPAC Name

methyl 2-[6-fluoro-2-(3-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4S/c1-24-13-5-3-4-11(8-13)17(23)20-18-21(10-16(22)25-2)14-7-6-12(19)9-15(14)26-18/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMLYSHCYOXBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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